

GSK2256294A: A Technical Guide to a Potent Soluble Epoxide Hydrolase Inhibitor

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Compound of Interest		
Compound Name:	GSK2256294A	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256294A is a potent and selective, orally active inhibitor of soluble epoxide hydrolase (sEH).[1][2] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[3][4] By inhibiting sEH, GSK2256294A increases the bioavailability of EETs, making it a promising therapeutic agent for a range of conditions, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and inflammatory pain.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to GSK2256294A.

Chemical Structure and Properties

GSK2256294A, systematically named (1R,3S)-N-(4-cyano-2-(trifluoromethyl)benzyl)-3-((4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)amino)cyclohexanecarboxamide, is a complex small molecule with the chemical formula C21H24F3N7O.

Table 1: Chemical and Physical Properties of GSK2256294A



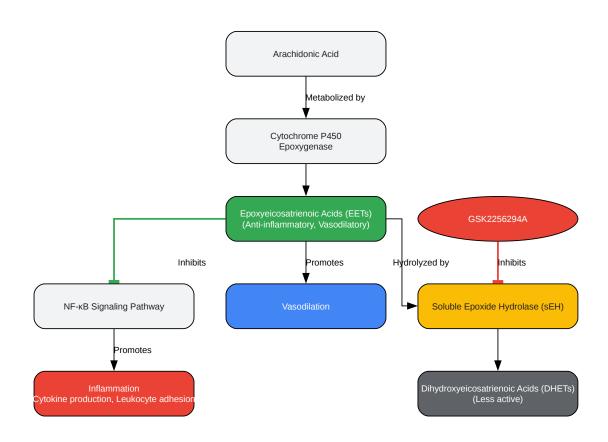
Property	Value	Source
Molecular Formula	C21H24F3N7O	[5]
Molecular Weight	447.46 g/mol	[5]
IUPAC Name	(1R,3S)-N-(4-cyano-2- (trifluoromethyl)benzyl)-3-((4- methyl-6-(methylamino)-1,3,5- triazin-2- yl)amino)cyclohexanecarboxa mide	[6]
SMILES	O=C([C@H]1CINVALID- LINK CCC1)NCC3=CC=C(C#N)C=C 3C(F)(F)F	[1]
CAS Number	1142090-23-0	[1]
Solubility	DMSO: ≥ 2.08 mg/mL (4.65 mM)	[2]
Half-life (human plasma)	25–43 hours	[7]

Mechanism of Action and Signaling Pathways

GSK2256294A exerts its therapeutic effects by selectively inhibiting the hydrolase domain of soluble epoxide hydrolase.[6] This inhibition prevents the conversion of biologically active EETs into their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs).[4] The accumulation of EETs leads to the modulation of several downstream signaling pathways, primarily resulting in anti-inflammatory and vasodilatory effects.

One of the key mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] EETs can prevent the activation and nuclear translocation of NF-κB, a transcription factor that plays a central role in the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[8]





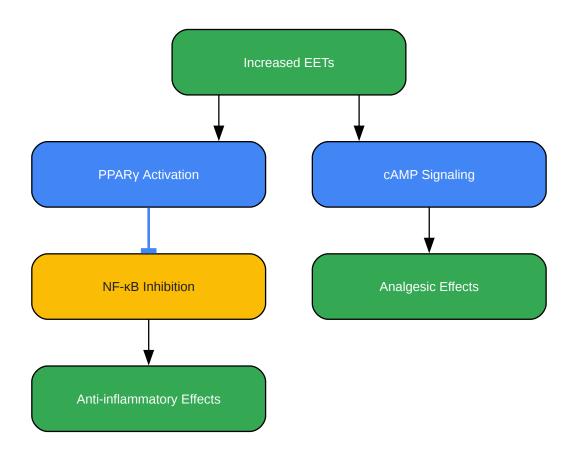
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Mechanism of action of GSK2256294A.

Furthermore, EETs have been shown to activate peroxisome proliferator-activated receptor gamma (PPARy), another nuclear receptor with anti-inflammatory properties.[10] Activation of PPARy can also lead to the suppression of NF-kB activity. There is also evidence to suggest



that the analgesic effects of sEH inhibitors may be mediated through the cyclic adenosine monophosphate (cAMP) signaling pathway.[11]



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Downstream signaling pathways of EETs.

Experimental Protocols In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of compounds like **GSK2256294A** on sEH using a fluorogenic substrate.

Materials:

· Recombinant human sEH enzyme

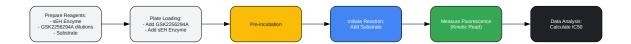


- sEH assay buffer (e.g., 20 mM Tris pH 7.0, 0.1 mM EDTA, 0.1 mg/mL BSA)
- Fluorogenic sEH substrate (e.g., PHOME (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
- GSK2256294A or other test compounds
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare serial dilutions of GSK2256294A in the assay buffer.
- In a 96-well plate, add the diluted GSK2256294A, a vehicle control (e.g., DMSO), and a
 positive control inhibitor.
- Add the recombinant human sEH enzyme to all wells except for the blank control.
- Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time.
- Initiate the enzymatic reaction by adding the sEH fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 15-30 minutes) using an excitation wavelength of ~330-360 nm and an emission wavelength of ~465 nm.
- Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.





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Workflow for in vitro sEH inhibition assay.

In Vivo Murine Model of Cigarette Smoke-Induced Inflammation

This protocol outlines an in vivo study to evaluate the efficacy of **GSK2256294A** in a mouse model of COPD.[4]

Animals:

Male BALB/c mice (or other suitable strain)

Materials:

- Cigarette smoke exposure system
- GSK2256294A formulated for oral administration (e.g., in a suitable vehicle)
- Vehicle control
- Equipment for bronchoalveolar lavage (BAL) and tissue collection

Procedure:

Acclimatize mice to the experimental conditions.



- Expose mice to whole-body cigarette smoke for a specified duration (e.g., 10 consecutive days). A control group is exposed to room air.
- Administer GSK2256294A or vehicle orally at specified doses and frequency (e.g., once or twice daily) either concomitantly with or after the cigarette smoke exposure period.
- At the end of the treatment period, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
- Collect lung tissue for histological analysis and measurement of inflammatory mediators (e.g., cytokines, chemokines).
- Analyze BAL fluid for total and differential cell counts.
- Analyze lung tissue homogenates for levels of inflammatory markers.
- Compare the outcomes between the different treatment groups to assess the efficacy of GSK2256294A.

Conclusion

GSK2256294A is a highly potent and selective inhibitor of soluble epoxide hydrolase with a well-defined mechanism of action. Its ability to increase the levels of beneficial EETs and subsequently modulate inflammatory and vascular signaling pathways makes it a compelling candidate for the treatment of a variety of diseases. The experimental protocols described herein provide a framework for the continued investigation and characterization of this and other sEH inhibitors. Further research into the clinical applications of **GSK2256294A** is warranted to fully realize its therapeutic potential.

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